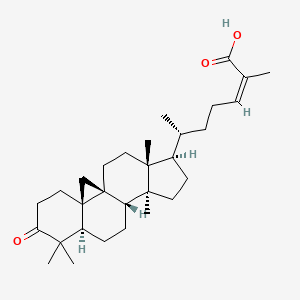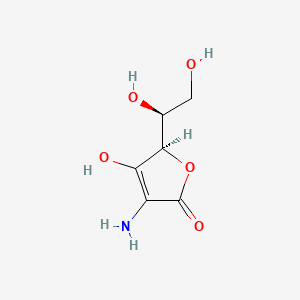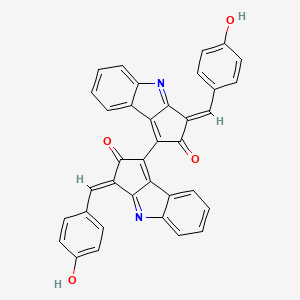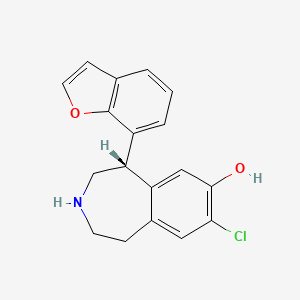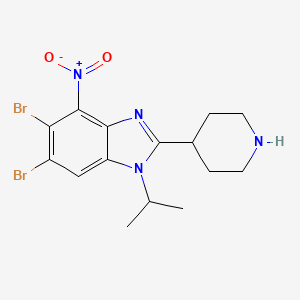
Shield-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shield-2: is a potent FKBP-derived destabilizing domain stabilizing ligand. It is primarily used in scientific research for its ability to stabilize proteins tagged with destabilizing domains, thereby preventing their degradation. This compound has a molecular formula of C35H51N3O7 and a molecular weight of 625.8 g/mol .
Aplicaciones Científicas De Investigación
Shield-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizing ligand in various chemical reactions and processes.
Biology: Employed in studies involving protein stabilization and degradation.
Medicine: Investigated for potential therapeutic applications in diseases where protein stabilization is crucial.
Industry: Utilized in the development of new materials and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Shield-2 is synthesized through a customized synthesis process. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it involves advanced organic synthesis techniques and the use of specialized reagents and catalysts .
Industrial Production Methods: Industrial production of this compound is carried out by specialized chemical synthesis companies. The production process involves multiple steps, including the preparation of intermediates, purification, and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Shield-2 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products .
Mecanismo De Acción
Shield-2 exerts its effects by binding to FKBP-derived destabilizing domains, thereby stabilizing the tagged proteins and preventing their degradation. This interaction helps maintain the functional integrity of the proteins, allowing them to perform their intended biological functions. The molecular targets and pathways involved include the FKBP protein and the proteasomal degradation pathway .
Comparación Con Compuestos Similares
Shield-1: Another FKBP-derived destabilizing domain stabilizing ligand with similar properties.
Rapamycin: A well-known FKBP-binding compound used in various biological studies.
Tacrolimus: An immunosuppressive drug that also binds to FKBP proteins .
Uniqueness of Shield-2: this compound is unique due to its high potency and specificity in stabilizing FKBP-derived destabilizing domains. This makes it particularly valuable in research applications where precise control over protein stability is required .
Propiedades
Número CAS |
1013621-70-9 |
|---|---|
Fórmula molecular |
C35H51N3O7 |
Peso molecular |
625.8 g/mol |
Nombre IUPAC |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-(pentan-3-ylcarbamoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C35H51N3O7/c1-5-28(6-2)36-35(40)38-17-8-7-12-30(38)34(39)45-31(15-13-26-14-16-32(41-3)33(24-26)42-4)27-10-9-11-29(25-27)44-23-20-37-18-21-43-22-19-37/h9-11,14,16,24-25,28,30-31H,5-8,12-13,15,17-23H2,1-4H3,(H,36,40)/t30-,31+/m0/s1 |
Clave InChI |
IIRCDQURVMVUTA-IOWSJCHKSA-N |
SMILES isomérico |
CCC(CC)NC(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4 |
SMILES |
O=C([C@H]1N(C(NC(CC)CC)=O)CCCC1)O[C@@H](C2=CC=CC(OCCN3CCOCC3)=C2)CCC4=CC=C(OC)C(OC)=C4 |
SMILES canónico |
CCC(CC)NC(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Shield-2; Shield 2; Shield2; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
